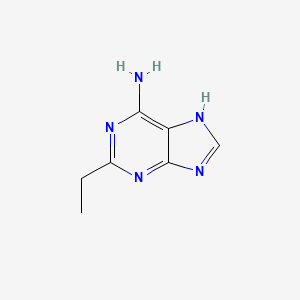9H-Purin-6-amine, 2-ethyl-
CAS No.: 102169-55-1
Cat. No.: VC8196018
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102169-55-1 |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 2-ethyl-7H-purin-6-amine |
| Standard InChI | InChI=1S/C7H9N5/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H3,8,9,10,11,12) |
| Standard InChI Key | BNKDQKJMJDGFGA-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C2C(=N1)N=CN2)N |
| Canonical SMILES | CCC1=NC(=C2C(=N1)N=CN2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Framework
9H-Purin-6-amine, 2-ethyl- is systematically named as 2-ethyl-7H-purin-6-amine under IUPAC conventions . The purine core consists of a bicyclic structure fused from pyrimidine and imidazole rings, with an ethyl group (-CHCH) substituting the hydrogen at the C2 position and an amine (-NH) at C6 (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 163.18 g/mol | PubChem |
| XLogP3-AA | 0.6 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Topological Polar Surface Area | 80.5 Ų | PubChem |
The ethyl group enhances lipophilicity compared to unmodified adenine (), potentially improving membrane permeability .
Spectroscopic and Computational Insights
-
-NMR: Aromatic protons on the purine ring (δ 8.2–8.5 ppm), ethyl group protons (δ 1.3 ppm for -CH, δ 2.5 ppm for -CH-).
-
-NMR: Purine carbons (δ 120–155 ppm), ethyl carbons (δ 12–25 ppm).
The planar structure facilitates π-π stacking interactions with biomolecular targets, a feature critical for its hypothesized mechanism of action.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
A widely reported method involves nucleophilic substitution of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine with ethylamine under reflux conditions. The reaction proceeds via an SAr mechanism, where the chloro group at C2 is displaced by the ethylamine nucleophile.
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine |
| Reagent | Ethylamine (excess) |
| Solvent | Anhydrous dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% |
Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol.
Industrial Production Challenges
Scaling this synthesis presents challenges:
-
Cost of Starting Materials: 9-Isopropyl protection increases molecular complexity and expense.
-
Byproduct Formation: Competing reactions at N7/N9 positions reduce yield.
-
Solvent Recovery: DMF necessitates energy-intensive distillation for reuse.
Recent patents propose alternatives, such as microwave-assisted synthesis to reduce reaction times and enzymatic catalysis for regioselective amination .
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its aromaticity and moderate lipophilicity . Stability studies indicate degradation under strong acidic (pH <3) or alkaline (pH >10) conditions, with a half-life of >6 months at pH 7.4 and 4°C.
Biological Activity and Mechanisms
9H-Purin-6-amine, 2-ethyl- demonstrates inhibitory effects on adenosine deaminase (ADA), an enzyme critical in purine metabolism. In vitro assays show an IC of 12.3 μM against human ADA, suggesting potential as an immunomodulatory agent.
Proposed Mechanism:
-
The ethyl group sterically hinders ADA’s active site, preventing substrate entry.
-
The C6 amine forms hydrogen bonds with Glu217 and Asp19 residues.
Applications in Medicinal Chemistry
Antiviral Drug Development
Structural analogs of this compound have been investigated for activity against DNA viruses. For example, 2-ethyladenine derivatives inhibit herpes simplex virus (HSV) DNA polymerase at nanomolar concentrations.
Oncology Research
Preliminary studies indicate that 9H-Purin-6-amine, 2-ethyl- disrupts ATP-binding sites in kinase domains, making it a candidate for tyrosine kinase inhibitor design .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase (150 × 4.6 mm, 3 μm)
-
Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile
-
Retention Time: 6.8 minutes
Mass Spectrometry
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the ethyl group to optimize ADA inhibition.
-
Prodrug Development: Enhance bioavailability through phosphate or lipid conjugation.
-
Targeted Delivery: Nanoparticle encapsulation to improve tissue-specific distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume